molecular formula C18H15FN6O3 B2717695 2-{3-[(4-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE CAS No. 847382-71-2

2-{3-[(4-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE

Cat. No.: B2717695
CAS No.: 847382-71-2
M. Wt: 382.355
InChI Key: VCGICOXFXWOWGC-UHFFFAOYSA-N
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Description

2-{3-[(4-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a fluorophenyl group, a triazolopyrimidine core, and a furan-2-ylmethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzyl halide as the reagent.

    Attachment of the Furan-2-ylmethyl Acetamide Moiety: This step involves the reaction of the triazolopyrimidine intermediate with furan-2-ylmethyl acetamide under suitable conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and furan moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halides and nucleophiles are employed under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{3-[(4-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.

    Chemical Biology: It serves as a tool compound in chemical biology to probe cellular pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-{3-[(4-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(4-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the furan-2-ylmethyl acetamide moiety distinguishes it from other similar compounds, potentially leading to different biological activities and applications.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O3/c19-13-5-3-12(4-6-13)9-25-17-16(22-23-25)18(27)24(11-21-17)10-15(26)20-8-14-2-1-7-28-14/h1-7,11H,8-10H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGICOXFXWOWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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